![molecular formula C13H15N3O6S B12517102 {2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid is a complex organic compound that features both acetamido and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid typically involves multiple steps. One common method involves the reaction of 2-acetamido-3-mercaptopropanoic acid with 4-nitrophenyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity.
類似化合物との比較
Similar Compounds
- 4-Acetamido-3-nitrophenyl acetate
- 2-(3-Nitrophenyl)thiazole-4-acetic acid
- 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide
Uniqueness
{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid is unique due to the presence of both acetamido and nitrophenyl groups, which provide a combination of reactivity and potential biological activity not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H15N3O6S |
|---|---|
分子量 |
341.34 g/mol |
IUPAC名 |
2-[[2-acetamido-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H15N3O6S/c1-8(17)15-11(13(20)14-6-12(18)19)7-23-10-4-2-9(3-5-10)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,20)(H,15,17)(H,18,19) |
InChIキー |
VTYTZXHLNVVKRI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


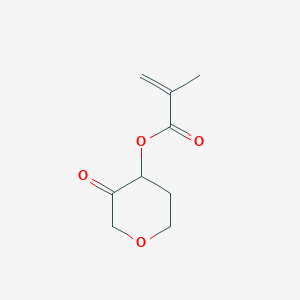
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)

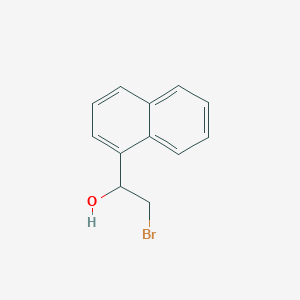
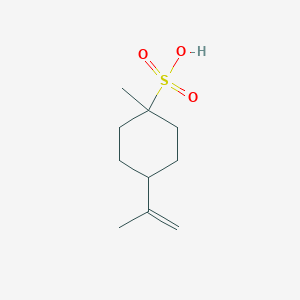
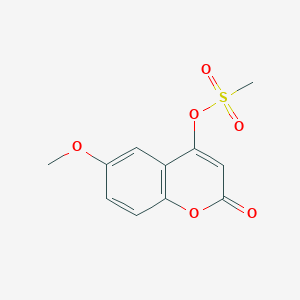
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
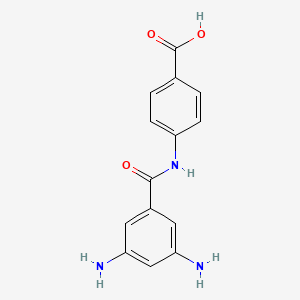
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
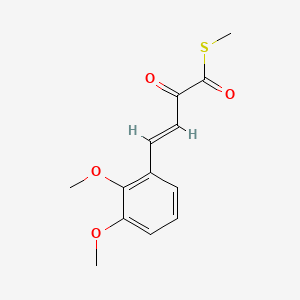
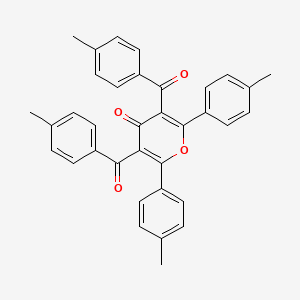
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
